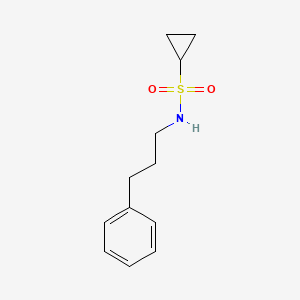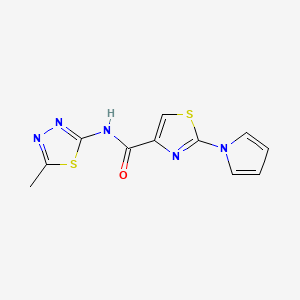![molecular formula C13H14ClN3O2S2 B6580246 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea CAS No. 1207040-34-3](/img/structure/B6580246.png)
1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Application : Batefenterol has demonstrated efficacy in improving lung function and bronchoprotection in patients with moderate to severe COPD . It achieved statistically significant differences compared to placebo and numerically greater improvements in forced expiratory volume in 1 second (FEV1).
- Application : Researchers have explored its use in hydromethylation reactions, enabling the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable for synthetic chemistry.
- Application : Batefenterol underwent safety evaluation according to European regulations (EC No. 1935/2004). A competent authority requested its assessment for use in food-contact materials .
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Hydromethylation Reactions
Materials in Contact with Food Safety Evaluation
Benzylic Position Reactions
Mecanismo De Acción
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or replication stress.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site. This interaction can inhibit the kinase activity of Chk1, leading to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
By inhibiting Chk1, the compound could disrupt the normal response to DNA damage, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The inhibition of Chk1 by this compound can lead to significant changes at the molecular and cellular levels. These changes may include alterations in cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-19-11-4-3-8(14)5-10(11)16-12(18)17-13-15-9(6-20-2)7-21-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZKGXEZVSQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6580230.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea](/img/structure/B6580238.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580247.png)
![2-methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6580269.png)
![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B6580280.png)